(R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide

Chiral synthesis BACE-1 inhibitors Diastereoselectivity

Sourcing a chiral intermediate with correct (R)-configuration, ortho-fluoro, and para-nitro functionalities is critical for BACE-1 inhibitor programs. Substituting with des-nitro or (S)-enantiomer derails diastereoselective cyclization to the iminothiadiazine dioxide core. - **Essential synthetic handle:** 5-nitro group enables reduction → aniline → iminothiadiazine dioxide formation (verubecestat route). - **Stereochemical fidelity:** (R)-configuration preserved through multi-step sequences; racemate yields epimeric products. - **Supply-ready:** 98% HPLC purity, solid form, 2-8°C storage, SDS (BD01287142) and CoA available.

Molecular Formula C10H14FN3O4S
Molecular Weight 291.30 g/mol
Cat. No. B12942916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide
Molecular FormulaC10H14FN3O4S
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)NC)(C1=C(C=CC(=C1)[N+](=O)[O-])F)N
InChIInChI=1S/C10H14FN3O4S/c1-10(12,6-19(17,18)13-2)8-5-7(14(15)16)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3/t10-/m0/s1
InChIKeyXAWFTBLLKNFYHE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Sulfonamide Intermediate for BACE-1 Inhibitors


(R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide (CAS 1286777-82-9) is a chiral α-amino sulfonamide building block bearing a 2-fluoro-5-nitrophenyl substituent . This compound serves as a key synthetic intermediate in the preparation of iminothiadiazine dioxide-based β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) inhibitors, a therapeutically important class targeting Alzheimer's disease . The (R)-configuration of the tertiary carbinamine center, combined with the ortho-fluoro and para-nitro phenyl substitution pattern, provides defined stereochemical and electronic properties essential for downstream diastereoselective transformations in multi-step synthetic sequences .

1 Chiral (R)-α-amino sulfonamide building block for BACE-1 inhibitor programs
2 Defined stereochemistry, ortho-fluoro and para-nitro groups enable iminothiadiazine dioxide formation
3 Latent aniline handle supports downstream cyclization and SAR expansion

(R)-Sulfonamide: No Generic Substitute


Within the class of chiral α-amino sulfonamide building blocks, the precise combination of absolute stereochemistry (R), ortho-fluoro substitution, para-nitro functionality, and N-methyl sulfonamide group in this compound is non-interchangeable with close analogs . The 5-nitro group serves as a latent amine (via reduction) that subsequently participates in cyclization to form the iminothiadiazine dioxide core of BACE-1 inhibitors; des-nitro analogs lack this essential synthetic handle [1]. The (R)-configuration at the α-carbon is stereospecifically transferred through downstream transformations, and substitution with the (S)-enantiomer or racemate would yield epimeric products with divergent biological activity [1]. The 2-fluoro substituent modulates both the electronic character of the aromatic ring and the conformational preferences of the benzylic amine, parameters that are critical in subsequent C–N bond-forming and cyclization steps [2]. These three structural features—each independently verified as essential in BACE inhibitor patent literature—collectively preclude simple analog substitution without compromising synthetic fidelity.

Stereochemistry Racemate or (S)-enantiomer leads to epimeric products; downstream stereochemistry may not transfer correctly
Nitro group Des-nitro analog lacks the latent amine required for iminothiadiazine dioxide cyclization
Fluoro substituent Des-fluoro analog alters electronic character and conformational preference, affecting diastereoselectivity

Differentiation Evidence: (R)-Sulfonamide vs. Analogs


Enantiomeric Purity in Diastereoselective Synthesis

The (R)-enantiomer (CAS 1286777-82-9) provides defined absolute stereochemistry at the α-amino carbon, which is critical for stereochemical transfer in subsequent iminothiadiazine dioxide ring formation. The racemic mixture (CAS 1875153-99-3) would yield epimeric product mixtures requiring chiral separation, while the (S)-enantiomer would produce the opposite epimeric series . In BACE-1 inhibitor patents, the iminothiadiazine dioxide core bearing the (R)-derived stereochemistry exhibits BACE-1 IC50 values in the range of 28–121 nM in FRET-based enzymatic assays, whereas epimers with inverted stereochemistry show substantially reduced or abrogated activity (class-level inference from patent SAR tables) [1].

Enantiomeric purity
Class-level
Racemate yields 1:1 epimeric mixture; (S)-enantiomer expected ≥10-fold IC₅₀ shift in final BACE-1 inhibitors
Stereochemical-control context
Epimeric products may require separate chiral resolution
Chiral synthesis BACE-1 inhibitors Diastereoselectivity

Nitro Group: Latent Amine for Cyclization

The 5-nitro substituent serves as a masked primary amine. In the synthesis of iminothiadiazine dioxide BACE-1 inhibitors, the nitro group is catalytically reduced to the corresponding aniline, which then participates in cyclization with cyanogen bromide or related reagents to form the thiadiazine dioxide ring . A des-nitro analog (e.g., 2-amino-2-(2-fluorophenyl)-N-methylpropane-1-sulfonamide) lacks this essential functional handle entirely, making it incapable of undergoing the requisite cyclization. The nitro-to-amine reduction is a standard transformation in the synthesis of verubecestat (MK-8931) and related compounds [1].

Nitro group handle
Reported
5-nitro group enables reduction to aniline and cyclization to iminothiadiazine dioxide; des-nitro analog cannot cyclize
Cyclization functionality context
Quantitative nitro reduction under standard hydrogenation
Protecting group strategy Nitro reduction Cyclization precursor

2-Fluoro Electronic and Conformational Effects

The 2-fluoro substituent on the phenyl ring exerts both electron-withdrawing inductive effects and steric influences on the adjacent benzylic amine. In the context of BACE-1 inhibitor design, 2-fluoro substitution has been shown in patent SAR studies to enhance binding affinity through favorable interactions with the S1 pocket of the BACE-1 active site in the final drug molecules derived from this intermediate . A des-fluoro analog (e.g., 2-amino-2-(5-nitrophenyl)-N-methylpropane-1-sulfonamide) would alter the electronic environment at the α-amino carbon (different pKa of the benzylic amine) and change the conformational preference of the C–N bond, potentially affecting both the rate and diastereoselectivity of subsequent transformations [1]. The InChI code confirms the ortho-fluoro: ...c1-10(12,6-19(17,18)13-2)8-5-7(14(15)16)3-4-9(8)11... establishing the connectivity unambiguously .

2-Fluoro effect
Class-level
Des-fluoro analog shows 3–10 fold loss in final BACE-1 potency; fluoro modulates pKa and conformational preference
Electronic modulation context
Conformational preference may influence diastereoselectivity
Fluorine chemistry Electronic effects Conformational control

Certified Purity and Defined Storage Conditions

The commercially available (R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide from BLD Pharmatech (distributed via Sigma-Aldrich) is certified at 98% purity by HPLC . The product requires storage at 2–8°C under an inert atmosphere, protected from light, reflecting the compound's sensitivity to thermal degradation, oxidation, and photolytic decomposition . In contrast, generic sulfonamide building blocks from non-specialist suppliers are commonly offered at 95–97% purity without specified storage conditions, and the 1–3% purity differential can translate to a disproportionate increase in downstream purification burden when the impurity profile includes reactive species (e.g., des-nitro or des-fluoro byproducts) that propagate through subsequent synthetic steps . The predicted physical properties (boiling point: 452.1±55.0 °C; density: 1.416±0.06 g/cm³; pKa: 11.44±0.40) provide additional characterization benchmarks for incoming quality control .

Certified purity
Data to verify
98% HPLC
Specification-review context
Supplier-reported; batch reproducibility requires validation
Quality control Batch reproducibility Stability testing

(R)-Sulfonamide Applications in Drug Discovery


BACE-1 Inhibitor Synthesis via Iminothiadiazine

This compound is the key chiral building block for constructing the iminothiadiazine dioxide scaffold present in Merck's verubecestat (MK-8931) and related BACE-1 inhibitor series . The synthetic sequence involves: (i) reduction of the 5-nitro group to the aniline; (ii) guanidinylation/cyclization with cyanogen bromide to form the iminothiadiazine dioxide core; (iii) further functionalization of the N-methyl sulfonamide terminus. The (R)-stereochemistry at the α-carbon is preserved throughout this sequence and directly maps to the stereocenter in the final drug molecule. Procurement of this specific intermediate enables medicinal chemistry teams to access the full SAR space of iminothiadiazine dioxide BACE-1 inhibitors with defined stereochemistry from the outset .

HCV Protease Inhibitor Intermediate Synthesis

The chiral α-amino sulfonamide motif present in this compound serves as a versatile precursor for the synthesis of acylsulfonamide-containing HCV protease inhibitors . The defined (R)-configuration enables diastereoselective elaboration to the P1 or P2 fragments of peptidomimetic protease inhibitors. The 2-fluoro substituent enhances the acidity of the sulfonamide NH (predicted pKa ~11.4), which is relevant for optimizing the acylsulfonamide warhead that interacts with the catalytic serine of the NS3 protease . The 5-nitro group can be selectively reduced to the aniline and subsequently elaborated via amide coupling or reductive amination to introduce additional pharmacophoric elements.

Quality-Controlled GMP Intermediate Supply

With certified 98% HPLC purity, defined storage conditions (2–8°C, inert atmosphere, dark), and full analytical characterization (InChI, InChI Key, predicted boiling point, density, pKa), this compound meets the documentation requirements for use as a registered starting material (RSM) or GMP intermediate in pharmaceutical development . The availability of an SDS (BD01287142) and Certificate of Analysis upon request enables proper handling and regulatory documentation. The solid physical form facilitates accurate weighing and dispensing in kilogram-scale process chemistry operations, and the specified storage conditions ensure stability over extended campaign durations .

Application
Selection Property
Validation Focus
BACE-1 inhibitor synthesis
(R)-stereochemistry & nitro handle
Stereochemical purity and cyclization efficiency
HCV protease inhibitor intermediate
Chiral α-amino sulfonamide scaffold
Diastereoselective elaboration to P1/P2 fragments
GMP intermediate supply
Certified purity & defined storage
Batch-to-batch reproducibility and stability
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